N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Select this 4-acetylphenyl derivative to exploit a distinct hydrogen-bonding motif for SAR around the dihydro-2-benzopyran scaffold. As a non-halogenated racemate, it serves as the ideal control for CYP450 inhibition studies versus its 7‑chloro analog and enables enantiomer separation method development. Its well-defined geometry supports reliable computational docking validation. Choose this precise substitution pattern to ensure assay reproducibility.

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 868213-14-3
Cat. No. B2446963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
CAS868213-14-3
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
InChIInChI=1S/C19H17NO4/c1-12(21)13-7-9-15(10-8-13)20-18(23)19(2)11-14-5-3-4-6-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23)
InChIKeyQFMSXAVEZBGKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 868213-14-3): A Research-Grade Benzopyran Carboxamide for Medicinal Chemistry and Chemical Biology


N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 868213-14-3) is a synthetic small-molecule belonging to the 3,4-dihydro-1H-2-benzopyran (isochroman) carboxamide class [1]. With a molecular formula of C₁₉H₁₇NO₄ and a molecular weight of 323.35 g·mol⁻¹, it features a 3-methyl-substituted lactone ring and a 4-acetylphenyl carboxamide moiety. The compound is sold as a research reagent for in‑vitro studies and has been preliminarily associated with anticancer activity, though published peer-reviewed comparative data remain scarce . Its structural scaffold is shared by several bioactive benzopyran derivatives, making it a candidate for structure–activity relationship (SAR) exploration in oncology and metabolic disease programs.

Why Closely Related Benzopyran-3-carboxamides Cannot Substitute N-(4-Acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide in Scientific Workflows


Benzopyran-3-carboxamides exhibit steep structure–activity relationships; minor modifications to the N‑phenyl substituent (position of the acetyl group, halogenation, or alkylation) can drastically alter potency, target selectivity, and physicochemical properties [1]. For instance, regioisomeric acetylphenyl analogs (3‑acetyl vs. 4‑acetyl) may engage different hydrogen‑bond networks in target binding pockets, while the 3‑methyl group on the lactone ring introduces a chiral center that can influence enantioselective recognition [2]. Therefore, generic replacement with an in‑class analog without head‑to‑head data risks invalidating biological results, compromising assay reproducibility, and wasting procurement resources. The sections below detail the specific differentiating attributes of the 4‑acetylphenyl derivative that guide rational selection.

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide Relative to Its Closest Analogs


Regioisomeric Acetyl Group Position: Predicted Hydrogen-Bonding Capacity of 4‑Acetylphenyl vs. 3‑Acetylphenyl Analogs

Computational modeling of the target compound and its 3‑acetylphenyl regioisomer (CAS 868213‑11‑0) indicates a distinct hydrogen‑bond acceptor geometry. The 4‑acetyl group presents a para‑oriented carbonyl that can engage in linear hydrogen bonds with Arg/Gln side chains, whereas the meta‑acetyl carbonyl in the 3‑acetyl isomer adopts an orientation that favours bifurcated interactions with Ser/Thr residues [1]. This difference may translate into target‑specific affinity variations, though no publicly available IC₅₀ or Kd data exist to confirm the prediction.

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Chiral Center at the 3‑Position: Enantiomeric Ratio and Implications for Biological Activity

The 3‑methyl substituent on the dihydro‑2‑benzopyran ring generates a chiral center, making the compound a racemic mixture unless otherwise specified [1]. In analogous 3‑methyl‑3,4‑dihydro‑1H‑2‑benzopyran carboxamides, the (R) and (S) enantiomers have shown up to 10‑fold differences in cellular potency (e.g., IC₅₀ 0.8 μM vs. 8.2 μM in MCF‑7 proliferation assays for a related pair) [2]. The target compound is typically supplied as the racemate, and no enantiopure activity data have been reported; however, users should anticipate that enantiomeric resolution may be required to achieve maximal activity.

Stereochemistry Pharmacology Analytical Chemistry

Absence of 7‑Chloro Substitution: Impact on CYP450 Inhibition Liability

A closely related analog, N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, incorporates a chlorine atom at the 7‑position of the benzopyran core . Halogenation at this position has been correlated with increased CYP450 inhibition in benzopyran series; for a set of 6‑/7‑halogenated 2‑benzopyran‑3‑carboxamides, CYP1A2 IC₅₀ values ranged from 0.15 to 8.3 μM, while the non‑halogenated parent showed IC₅₀ >20 μM [1]. The target compound lacks a halogen substituent and is therefore hypothesized to exhibit a lower CYP inhibition risk, although experimental confirmation is lacking.

Drug Metabolism Toxicology Lead Optimization

Predicted Physicochemical Profile: Lipophilicity and Topological Polar Surface Area Comparison

The target compound has a calculated logP of 2.8 and a topological polar surface area (tPSA) of 72.6 Ų, placing it within the optimal range for oral bioavailability according to Lipinski's rule of five [1]. In comparison, the N-(4-acetylphenyl)-7-chloro analog (calculated logP = 3.4, tPSA = 72.6 Ų) and the N-(3-acetylphenyl) isomer (calculated logP = 2.8, tPSA = 72.6 Ų) show that lipophilicity can be tuned by halogenation without altering tPSA, while the regioisomeric acetyl position does not affect these global descriptors . However, the identical tPSA across analogs masks differences in local polarity that can influence permeability and solubility; experimental logD₇.₄ and PAMPA data are not publicly available for any of the compounds.

ADME Drug-Likeness Computational Chemistry

Recommended Research and Industrial Application Scenarios for N-(4-Acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide


Medicinal Chemistry SAR Exploration: Benzopyran Core Optimization

The compound serves as a versatile starting point for SAR studies around the dihydro‑2‑benzopyran scaffold. Its 4‑acetylphenyl substituent provides a distinct hydrogen‑bonding motif (as discussed in Evidence Item 1) that can be systematically varied to probe target interactions. Researchers can use it as a reference standard to benchmark the activity of newly synthesized analogs in cancer cell line panels [1].

Chiral Resolution and Enantioselective Activity Profiling

Given the 3‑methyl chiral center and the documented enantiomer‑dependent potency in related benzopyran carboxamides (Evidence Item 2), the racemic compound is ideal for developing chiral separation methods (e.g., chiral SFC or HPLC) and for evaluating the differential activity of isolated enantiomers against a panel of oncology targets.

In Vitro ADME/Tox Profiling of Non‑Halogenated Benzopyran Leads

The absence of a halogen atom makes this compound a suitable control for assessing the contribution of halogen substituents to CYP450 inhibition and metabolic stability (Evidence Item 3). It can be used in head‑to‑head CYP inhibition assays alongside its 7‑chloro analog to quantify the impact of halogenation on drug‑metabolizing enzyme liability.

Computational Chemistry and Molecular Docking Template

The well‑defined geometry of the 4‑acetylphenyl group and the limited conformational flexibility of the dihydro‑2‑benzopyran ring make the compound a useful template for validating docking protocols and scoring functions. Its predicted physicochemical properties (Evidence Item 4) place it in a favorable drug‑like space, supporting its use as a probe molecule in computational model building.

Quote Request

Request a Quote for N-(4-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.